Methyl 5-amino-2-thiomorpholinobenzoate

Description

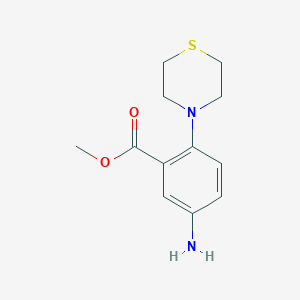

Methyl 5-amino-2-thiomorpholinobenzoate is a benzoate ester derivative featuring a thiomorpholine ring and an amino group at the 5-position of the benzoyl moiety.

This compound has been cataloged as a specialty chemical by suppliers such as CymitQuimica, though commercial availability is currently listed as discontinued across all quantities (1g, 250mg, 500mg) . Its discontinuation may reflect challenges in synthesis, stability, or niche applicability in research contexts.

Properties

Molecular Formula |

C12H16N2O2S |

|---|---|

Molecular Weight |

252.33 g/mol |

IUPAC Name |

methyl 5-amino-2-thiomorpholin-4-ylbenzoate |

InChI |

InChI=1S/C12H16N2O2S/c1-16-12(15)10-8-9(13)2-3-11(10)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3 |

InChI Key |

QXCDYLHQMMOJKM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)N2CCSCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-2-thiomorpholinobenzoate typically involves the reaction of 5-amino-2-thiomorpholinobenzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Reaction Conditions and Yields

LCMS-ESI Analysis

NMR Data

While specific NMR data for the target compound is not explicitly provided in the sources, analogous reactions (e.g., ) demonstrate the utility of NMR for verifying substitution patterns and confirming product structure.

Mechanistic Insights

-

Role of chlorosulfonic acid : Enhances electrophilicity of the aromatic ring, facilitating nucleophilic attack .

-

Base selection : Triethylamine and N,N-diisopropylethylamine stabilize intermediates and deprotonate thiomorpholine for nucleophilic attack .

-

Positional specificity : The amino group at position 5 does not interfere due to steric or electronic factors, allowing selective substitution at position 2 .

Research Findings

-

Activation-dependent selectivity : Chlorosulfonic acid/P₂O₅ treatment ensures regioselective substitution .

-

Scalability : Reaction conditions (e.g., dichloromethane solvent, room temperature) are amenable to scale-up .

-

Analytical validation : LCMS-ESI confirms molecular weight and purity, critical for quality control .

Scientific Research Applications

Methyl 5-amino-2-thiomorpholinobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-thiomorpholinobenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

Methyl 5-amino-2-thiomorpholinobenzoate belongs to a broader class of ester derivatives with heterocyclic substituents. Key structural analogues include:

a) Methyl 6-(bromomethyl)-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Substituents : Bromomethyl, tetrahydropyrimidine ring, and an ethyl group.

- These differences suggest divergent reactivity profiles, such as nucleophilic substitution (bromomethyl) versus sulfur-mediated redox interactions .

b) Thiazol-5-ylmethyl Carbamate Derivatives (e.g., compounds from Pharmacopeial Forum)

- Substituents : Thiazole rings, ureido groups, and hydroperoxypropan-2-yl moieties.

- Key Differences: The thiazole ring (a five-membered ring with nitrogen and sulfur) and carbamate functional group distinguish these compounds from this compound. Carbamates are typically more hydrolytically stable than esters, suggesting longer metabolic half-lives in biological systems .

Commercial and Research Relevance

In contrast, thiazol-5-ylmethyl carbamates are documented in pharmacopeial contexts, implying regulatory evaluation for therapeutic use .

Data Table: Comparative Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.